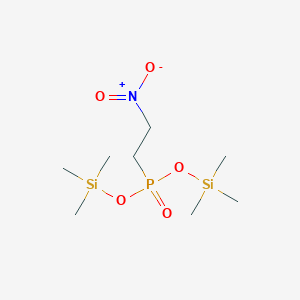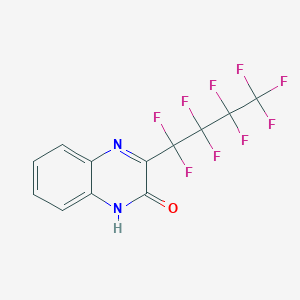
3-(Nonafluorobutyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Nonafluorobutyl)quinoxalin-2(1H)-one is a fluorinated derivative of quinoxalin-2(1H)-one. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the nonafluorobutyl group imparts distinct characteristics, such as increased lipophilicity and stability, making it a valuable compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. One common method is the direct C-3 functionalization via C–H bond activation. This process can be achieved using various reagents and catalysts, including transition metals or metal-free conditions. For instance, a visible-light-promoted direct C3 alkylation using unactivated alkyl iodides has been reported .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign and sustainable protocols, such as metal-free methodologies, is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Nonafluorobutyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalin-2(1H)-one derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various functionalized quinoxalin-2(1H)-one derivatives, which can be further utilized in different applications, such as pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
3-(Nonafluorobutyl)quinoxalin-2(1H)-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the nonafluorobutyl group.
3-Benzoylquinoxalin-2(1H)-one: A derivative with a benzoyl group at the C-3 position.
3-Acylated quinoxalin-2(1H)-ones: Compounds with acyl groups at the C-3 position.
Uniqueness
3-(Nonafluorobutyl)quinoxalin-2(1H)-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct properties such as increased lipophilicity, stability, and potential for diverse applications. This makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
89995-30-2 |
|---|---|
Fórmula molecular |
C12H5F9N2O |
Peso molecular |
364.17 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H5F9N2O/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(24)23-6-4-2-1-3-5(6)22-7/h1-4H,(H,23,24) |
Clave InChI |
VQBBBEAXIATMNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
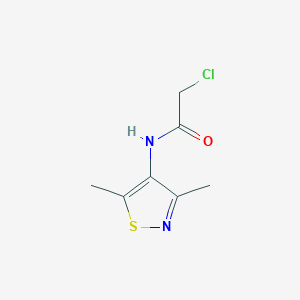

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
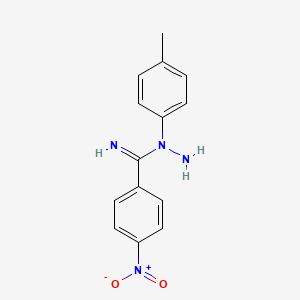
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
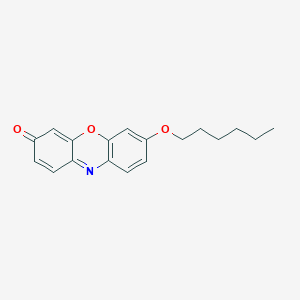
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
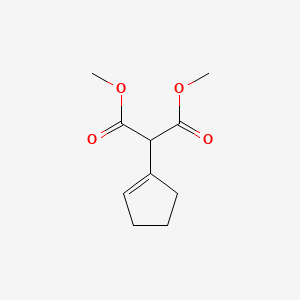
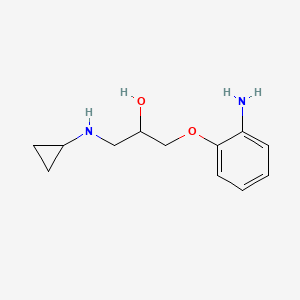
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
